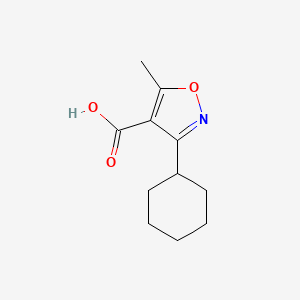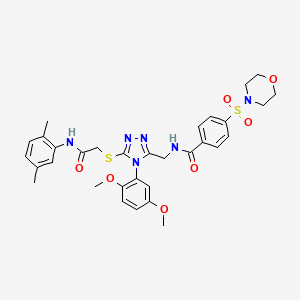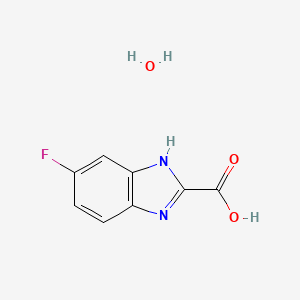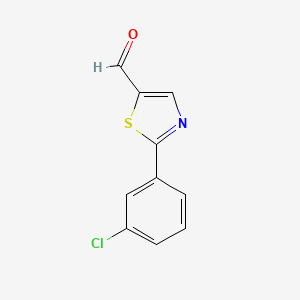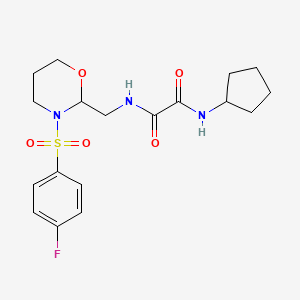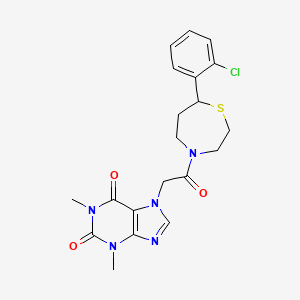
7-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of xanthine, which is a type of purine. Xanthines are natural heterocyclic alkaloids and are best known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition, antagonization of adenosine receptor, anti-inflammatory, anti-microbial, anti-oxidant and anti-tumor activities .
Molecular Structure Analysis
The compound seems to contain a xanthine scaffold (1H-purine-2,6(3H,7H)-dione), which is a purine-based natural heterocyclic alkaloid .Scientific Research Applications
Receptor Affinity and Psychotropic Activity
Research has identified derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying significant anxiolytic and antidepressant properties. Modifications to the purine-2,6-dione structure, particularly through the introduction of hydrophobic substituents, have led to the discovery of compounds with potential psychotropic activity. These findings suggest a promising route for designing new serotonin receptor ligands with enhanced pharmacological profiles (Chłoń-Rzepa et al., 2013).
Synthesis of Heterocyclic Systems
Another area of research has focused on the synthesis of novel heterocyclic systems, such as thiadiazepino-purine ring systems, from derivatives of 1,3-dimethyl-purine-2,6-dione. These synthetic approaches have expanded the repertoire of purine-based compounds, contributing to the development of new chemical entities with potential therapeutic applications (Hesek & Rybár, 1994).
Antiasthmatic Activity
The development of xanthene derivatives from 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione for their antiasthmatic activity highlights the versatility of purine-2,6-dione derivatives in medicinal chemistry. These compounds have demonstrated significant vasodilatory and phosphodiesterase 3 inhibitory activities, suggesting their potential as novel anti-asthmatic agents (Bhatia et al., 2016).
Antibacterial Agents
Research into 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones has unveiled their antibacterial efficacy against both gram-negative and gram-positive bacteria. This research underscores the potential of purine derivatives as a basis for developing new antibacterial compounds (Sheikh et al., 2009).
Luminescent Materials
The exploration of thiazolidinedione (TD) poly lactic acid (PLA) composite thin films incorporating purine derivatives has opened new avenues in the development of bioplastic scintillation materials. These composites exhibit notable luminescent properties, indicating their potential use in eco-friendly emissive layers and scintillation applications (Pai & Kunhanna, 2020).
properties
IUPAC Name |
7-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c1-23-18-17(19(28)24(2)20(23)29)26(12-22-18)11-16(27)25-8-7-15(30-10-9-25)13-5-3-4-6-14(13)21/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCMOMPCKGYBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC(SCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)
![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)
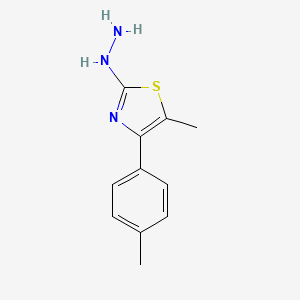
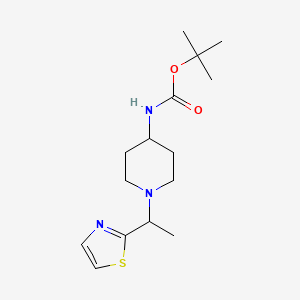
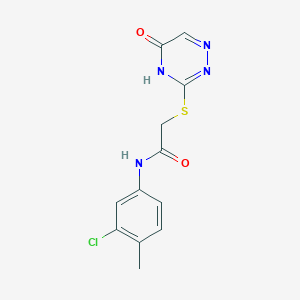
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)
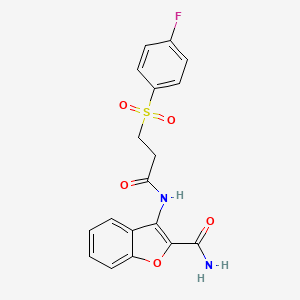
![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)
![1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2752443.png)
